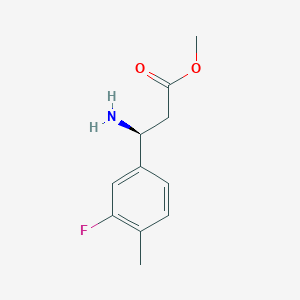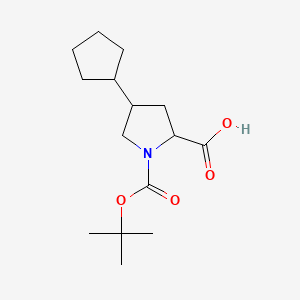![molecular formula C7H7N5O2 B13545505 2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)
2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyridine family, known for its diverse biological activities and applications in medicinal chemistry. The presence of amino, methyl, and nitro groups on the triazolopyridine scaffold enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with nitriles in the presence of catalysts such as copper(II) oxide or zinc oxide. The reaction conditions often involve heating the mixture to facilitate the cyclization process .
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields .
Industrial Production Methods
Industrial production of this compound may utilize scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of microwave-assisted synthesis can also be adapted for industrial purposes due to its efficiency and reduced reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenated reagents, bases like sodium hydroxide.
Cyclization: Catalysts such as copper(II) oxide, zinc oxide, and microwave irradiation.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Wirkmechanismus
The mechanism of action of 2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways related to immune response and cell growth . The compound binds to the active site of these enzymes, preventing their activity and thereby modulating the associated biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine
- 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for versatile chemical modifications, making it a valuable compound in drug design and material science.
Eigenschaften
Molekularformel |
C7H7N5O2 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H7N5O2/c1-4-2-3-5(12(13)14)6-9-7(8)10-11(4)6/h2-3H,1H3,(H2,8,10) |
InChI-Schlüssel |
TTXFRXJOQUQMMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=NC(=NN12)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



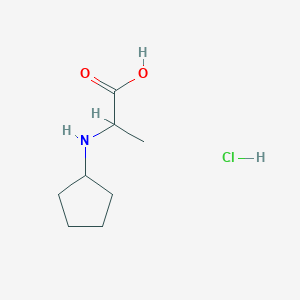
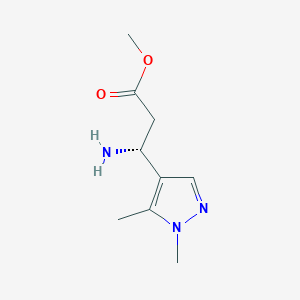



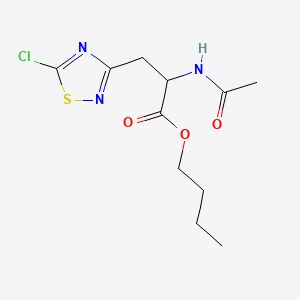
![[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate](/img/structure/B13545476.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid](/img/structure/B13545484.png)


